molecular formula C8H10O3 B561005 2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene CAS No. 101294-52-4

2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene

Cat. No.: B561005
CAS No.: 101294-52-4
M. Wt: 154.165
InChI Key: XZCPXKHVTIAVTG-UHFFFAOYSA-N
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Description

2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene typically involves multiple steps, starting with the formation of the tricyclic core. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by oxidation and cyclization steps to introduce the oxygen atoms into the tricyclic framework .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of biomolecules, potentially disrupting cellular processes and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene is unique due to its specific tricyclic structure with three oxygen atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in medicinal chemistry .

Properties

CAS No.

101294-52-4

Molecular Formula

C8H10O3

Molecular Weight

154.165

InChI

InChI=1S/C8H10O3/c1-2-7-8(11-5-10-7)4-9-3-6(1)8/h1,7H,2-5H2

InChI Key

XZCPXKHVTIAVTG-UHFFFAOYSA-N

SMILES

C1C=C2COCC23C1OCO3

Synonyms

5H,8H-Furo[3,4:1,5]cyclopenta[1,2-d]-1,3-dioxole (9CI)

Origin of Product

United States

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